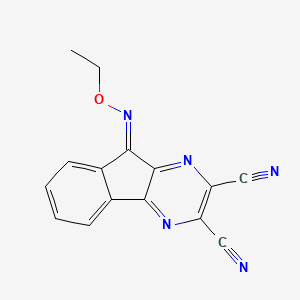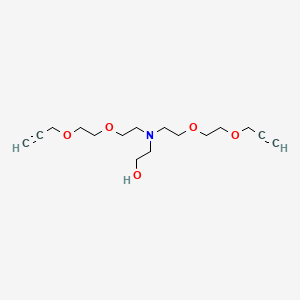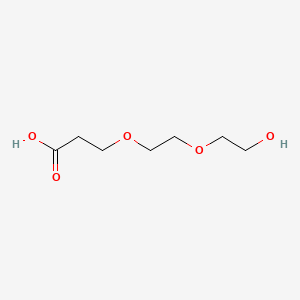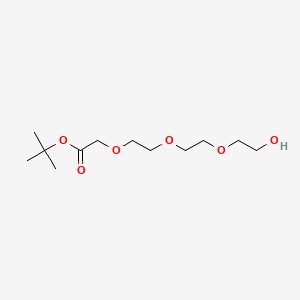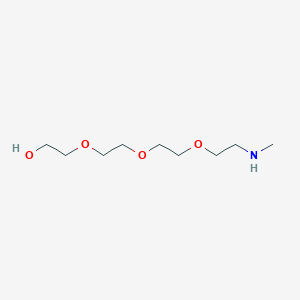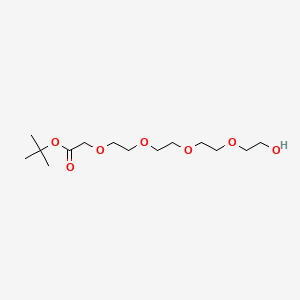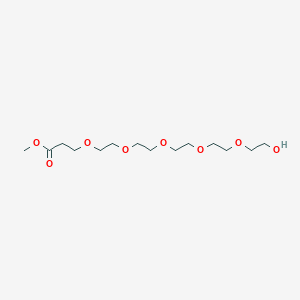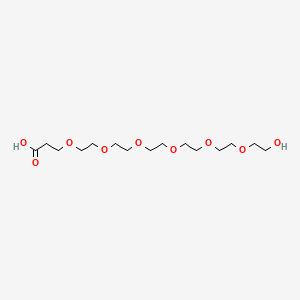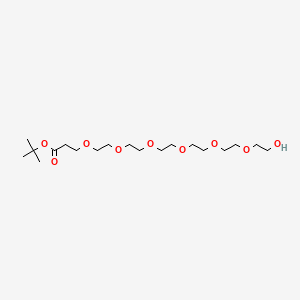
Imigliptin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imigliptin dihydrochloride is a novel and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus. DPP-4 inhibitors work by preventing the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, this compound dihydrochloride helps to increase insulin secretion and decrease glucagon levels in a glucose-dependent manner, thereby improving glycemic control .
Preparation Methods
The synthesis of imigliptin dihydrochloride involves several key steps. One of the synthetic routes includes the following steps :
Preparation of 3-nitropyridin-2,4-diol: This compound is dissolved in methanol, and isopropylamine is added. The mixture is heated to 50°C and reacted for 2 hours.
Formation of intermediate: The solvent is removed, and the residue is dissolved in phosphorus oxychloride (POCl3) and stirred at ambient temperature for 36 hours. The mixture is then poured into cold water, and the solid is filtered and dried.
Reduction and protection: The solid is dissolved in ethanol, and R-tert-butylpiperidin-3-yl-carbamate and triethylamine are added. The reaction is concentrated to afford a yellow solid. This solid is then mixed with zinc dust and ammonium chloride in a methanol/tetrahydrofuran mixture and stirred at ambient temperature. The product is purified through column chromatography.
Final steps: The product is dissolved in tetrahydrofuran, and a solution of triphosgene and triethylamine is added at -10°C. The reaction mixture is extracted with ethyl acetate, washed, dried, and purified by column chromatography to afford the final product.
Chemical Reactions Analysis
Imigliptin dihydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group in the intermediate is reduced to an amine using zinc dust and ammonium chloride.
Substitution: The hydroxyl groups are substituted with other functional groups during the synthesis process.
Cyclization: The formation of the pyridinylimidazolone ring structure involves cyclization reactions.
Common reagents used in these reactions include isopropylamine, POCl3, zinc dust, ammonium chloride, triphosgene, and triethylamine. The major products formed from these reactions are intermediates that eventually lead to the final this compound dihydrochloride compound .
Scientific Research Applications
Imigliptin dihydrochloride has several scientific research applications, particularly in the field of medicine:
Diabetes Treatment: As a DPP-4 inhibitor, it is primarily used to manage type 2 diabetes by improving glycemic control.
Pharmacokinetic Studies: Research on the pharmacokinetics of this compound dihydrochloride helps to understand its absorption, distribution, metabolism, and excretion in the body.
Combination Therapy: Studies have explored the use of this compound dihydrochloride in combination with other antidiabetic agents to enhance therapeutic efficacy.
Mechanism of Action
Imigliptin dihydrochloride exerts its effects by inhibiting the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones increase insulin secretion and decrease glucagon levels in a glucose-dependent manner, leading to improved glycemic control. The molecular targets involved are the DPP-4 enzyme and the incretin hormones .
Comparison with Similar Compounds
Imigliptin dihydrochloride is compared with other DPP-4 inhibitors such as sitagliptin, saxagliptin, and linagliptin. While all these compounds share the same mechanism of action, this compound dihydrochloride has unique structural features that may contribute to its specific pharmacokinetic and pharmacodynamic properties . Similar compounds include:
- Sitagliptin
- Saxagliptin
- Linagliptin
Each of these compounds has its own unique profile in terms of efficacy, safety, and pharmacokinetics, making this compound dihydrochloride a valuable addition to the class of DPP-4 inhibitors.
Properties
CAS No. |
1314944-07-4 |
|---|---|
Molecular Formula |
C21H24N6O |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[[7-[(3R)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C21H24N6O/c1-14-10-18(26-9-5-8-17(23)13-26)19-20(24-14)25(2)21(28)27(19)12-16-7-4-3-6-15(16)11-22/h3-4,6-7,10,17H,5,8-9,12-13,23H2,1-2H3/t17-/m1/s1 |
InChI Key |
UWSKGQJKQNVRJZ-QGZVFWFLSA-N |
SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N2CC3=CC=CC=C3C#N)C)N4CCCC(C4)N |
Isomeric SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N2CC3=CC=CC=C3C#N)C)N4CCC[C@H](C4)N |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N2CC3=CC=CC=C3C#N)C)N4CCCC(C4)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Imigliptin Dihydrochloride; Imigliptin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


